![molecular formula C26H24FN3O3S B1680840 (S)-N-((1-(5-(4-Fluorophenyl)-2-methylthiazole-4-carbonyl)piperidin-2-yl)methyl)benzofuran-4-carboxamide CAS No. 380899-24-1](/img/structure/B1680840.png)
(S)-N-((1-(5-(4-Fluorophenyl)-2-methylthiazole-4-carbonyl)piperidin-2-yl)methyl)benzofuran-4-carboxamide
Overview
Description
SB-649868 is a dual antagonist of orexin 1 receptor (OX1R) and OX2R (Kis = 0.31 and 0.39 nM, respectively). In vivo, SB-649868 (3 and 10 mg/kg) decreases wakefulness and latency to fall asleep in rats. It also reduces binge eating of highly palatable food in a female rat model of stress-induced binge eating.
SB649868, also known as GSK-649868, is an orexin receptor antagonist potentially for the treatment of insomnia and sleep disorder. SB-649868 promotes and maintains sleep in men with primary insomnia. SB-649868 may be a potentially effective and well-tolerated treatments for patients with sleep disorders.
Scientific Research Applications
Metabolism and Disposition
SB-649868 has been investigated for its disposition and metabolism in humans. In a study examining the metabolism of [14C]SB-649868, it was found that elimination occurs almost completely over a nine-day period, primarily via feces (79%), with urinary excretion accounting for only 12% of total radioactivity. The study also identified an unusual hemiaminal metabolite, M98, resulting from oxidation of the benzofuran ring and subsequent rearrangement, alongside other minor metabolites. This suggests that SB-649868 is extensively metabolized, with negligible amounts excreted unchanged. The principal route of metabolism was via oxidation of the benzofuran ring, with M25 being the principal metabolite in excreta (Renzulli et al., 2011).
Synthesis and Biological Activity
Research on SB-649868 extends into its synthesis and evaluation for various biological activities. One study synthesized urea and thiourea derivatives of piperazine doped with Febuxostat, aiming to evaluate their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Although the specific compound SB-649868 was not mentioned, this research demonstrates the interest in synthesizing and evaluating similar complex molecules for potential biological applications (Reddy et al., 2013).
Role in Compulsive Behaviors
Another study investigated the role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats. SB-649868, as a dual orexin 1 and 2 receptor antagonist, was evaluated for its effects on binge eating behaviors. The study found that SB-649868, among other compounds, selectively reduced binge eating for highly palatable food without affecting standard food pellet intake, highlighting its potential role in addressing compulsive behaviors related to food intake (Piccoli et al., 2012).
Mechanism of Action
Target of Action
SB-649868, also known as GSK649868, is a potent and selective orally active antagonist for the orexin OX1 and OX2 receptors . Orexin receptors are involved in regulating sleep-wake cycles, and their antagonism can lead to sleep promotion .
Mode of Action
SB-649868 interacts with its targets, the orexin OX1 and OX2 receptors, by binding to them and inhibiting their activity . This inhibition prevents the orexin neuropeptides from promoting wakefulness, thereby promoting sleep .
Biochemical Pathways
The primary biochemical pathway affected by SB-649868 is the orexin system, which is a central promoter of wakefulness. By antagonizing the orexin receptors, SB-649868 reduces wakefulness and promotes sleep .
Pharmacokinetics
The pharmacokinetic properties of SB-649868 have been studied in male CD rats. The compound has shown excellent pharmacokinetic characteristics with a short half-life (<0.6 h), small distribution volume (Vss = 1.1 l/kg), excellent oral bioavailability (F = 85%), and good plasma exposure (Cmax = 333 ng/mL) .
Result of Action
The primary molecular and cellular effect of SB-649868’s action is the promotion of sleep. It has been shown to significantly reduce latency to persistent sleep, wake after sleep onset (WASO), and increase total sleep time (TST) compared to placebo . A dose-dependent increase in absolute and percent REM sleep and reduction in REM sleep latency was observed mainly at the 60-mg dose .
properties
IUPAC Name |
N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIUGNEAIHSBI-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191491 | |
Record name | SB 649868 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380899-24-1 | |
Record name | N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380899-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 649868 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380899241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-649868 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SB 649868 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-649868 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1V1K2M4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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